2-Ethyl-5-methylpyridine

Description

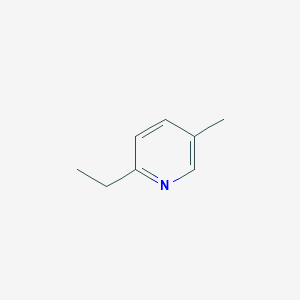

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-5-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c1-3-8-5-4-7(2)6-9-8/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COHDGTRFTKHYSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20334051 | |

| Record name | 2-Ethyl-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18113-81-0 | |

| Record name | 2-Ethyl-5-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18113-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Ethyl-5-methylpyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040041 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Ethyl-5-methylpyridine

CAS Number: 104-90-5 (Note: While the query specified 2-Ethyl-5-methylpyridine, the predominantly used and well-documented CAS number for this compound is 104-90-5, often referred to as 5-Ethyl-2-methylpyridine. Another CAS number, 18113-81-0, is listed for 2-Ethyl-5-methylpyridine in some databases but has very limited associated experimental data. This guide focuses on the compound with CAS number 104-90-5.)

This technical guide provides a comprehensive overview of 2-Ethyl-5-methylpyridine, a significant heterocyclic aromatic organic compound. It is intended for researchers, scientists, and professionals in drug development and other chemical industries who utilize this compound as a key intermediate in various synthetic processes.

Chemical and Physical Properties

2-Ethyl-5-methylpyridine is a colorless to light yellow liquid characterized by a sharp, penetrating odor.[1][2] It is a member of the methylpyridine class of organic compounds.[3][4] The quantitative physical and chemical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 5-Ethyl-2-methylpyridine[1] |

| CAS Number | 104-90-5[1] |

| Molecular Formula | C₈H₁₁N[1] |

| Molecular Weight | 121.18 g/mol [1] |

| SMILES | CCC1=CN=C(C=C1)C[1] |

| InChI | InChI=1S/C8H11N/c1-3-8-5-4-7(2)9-6-8/h4-6H,3H2,1-2H3[1] |

| InChIKey | NTSLROIKFLNUIJ-UHFFFAOYSA-N[1] |

Table 2: Physicochemical Properties

| Property | Value |

| Appearance | Colorless to light yellow liquid[1][2] |

| Odor | Sharp, penetrating aromatic odor[1][2] |

| Boiling Point | 178 °C (at 760 mmHg)[2] |

| Melting Point | -70.3 °C[5] |

| Density | 0.919 g/mL at 25 °C[2] |

| Solubility in Water | 1.2 g/100 mL[5] |

| Solubility in Organic Solvents | Soluble in alcohol, ether, and benzene[1] |

| Vapor Density | 4.2 (Air = 1)[1] |

| Vapor Pressure | 1.43 mmHg at 25 °C[6] |

| Refractive Index | 1.497 at 20 °C[2] |

| Flash Point | 68 °C[6] |

| LogP | 2.39[1] |

Synthesis and Industrial Production

The primary industrial synthesis of 5-Ethyl-2-methylpyridine involves the condensation reaction of paraldehyde (a trimer of acetaldehyde) with ammonia.[5] This reaction is typically carried out in the liquid phase at elevated temperatures and pressures.

References

- 1. 5-Ethyl-2-methylpyridine | C8H11N | CID 7728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Ethyl-2-methylpyridine | 104-90-5 [chemicalbook.com]

- 3. 2-Ethyl-5-methylpyridine | C8H11N | CID 519519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Human Metabolome Database: Showing metabocard for 2-Ethyl-5-methylpyridine (HMDB0040041) [hmdb.ca]

- 5. 5-Ethyl-2-methylpyridine - Wikipedia [en.wikipedia.org]

- 6. 2-Methyl-5-ethylpyridine - Hazardous Agents | Haz-Map [haz-map.com]

An In-depth Technical Guide to 2-Ethyl-5-methylpyridine: IUPAC Nomenclature, Structure, and Properties

This technical guide provides a comprehensive overview of 2-Ethyl-5-methylpyridine, a heterocyclic aromatic organic compound. The document details its IUPAC nomenclature, chemical structure, and physicochemical properties. It is intended for researchers, scientists, and professionals in the fields of chemistry and drug development. For comparative purposes, data for the closely related isomer, 5-Ethyl-2-methylpyridine, is also presented.

IUPAC Name and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 2-ethyl-5-methylpyridine .[1] It belongs to the class of organic compounds known as methylpyridines, which are characterized by a pyridine ring substituted with one or more methyl groups.[2][3]

The chemical structure of 2-Ethyl-5-methylpyridine is defined by the following identifiers:

-

Molecular Formula: C₈H₁₁N

-

SMILES: CCC1=NC=C(C=C1)C

-

InChI Key: COHDGTRFTKHYSJ-UHFFFAOYSA-N[1]

The structure consists of a pyridine ring where an ethyl group is attached at the 2-position and a methyl group is attached at the 5-position.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 2-Ethyl-5-methylpyridine and its isomer, 5-Ethyl-2-methylpyridine.

| Property | 2-Ethyl-5-methylpyridine | 5-Ethyl-2-methylpyridine |

| Molecular Weight | 121.18 g/mol [1] | 121.183 g·mol⁻¹[4] |

| Appearance | - | Colorless to yellow liquid[5] |

| Boiling Point | - | 178 °C (352 °F; 451 K)[4] |

| Melting Point | - | -70.3 °C (−94.5 °F; 202.8 K)[4] |

| Density | - | 0.9208 g/cm³[4] |

| Water Solubility | - | 1.2 g/100 mL[4] |

| Flash Point | - | 155°F (68°C)[6] |

| Vapor Pressure | - | 1.43 mmHg at 25 °C[7] |

Synthesis of Pyridine Derivatives: A Representative Protocol

Experimental Protocol: Synthesis of 5-Ethyl-2-methylpyridine

This procedure details the synthesis of 5-Ethyl-2-methylpyridine via the condensation of paraldehyde and aqueous ammonia.[8]

Materials:

-

28% aqueous ammonium hydroxide (267 g, 296 ml, 4.38 moles)

-

Paraldehyde (207.5 g, 209 ml, 1.57 moles)

-

Ammonium acetate (5.0 g, 0.065 mole)

-

Chloroform

Procedure:

-

A mixture of 28% aqueous ammonium hydroxide, paraldehyde, and ammonium acetate is heated to 230°C with continuous agitation in a 2-liter steel reaction vessel.[8]

-

The temperature is maintained at 230°C for 1 hour. The reaction is exothermic, and the temperature may briefly rise above 230°C.[8]

-

The autoclave is then allowed to cool, and the two layers of the reaction mixture are separated.[8]

-

To the non-aqueous layer, 60 ml of chloroform is added, causing the separation of water which is then combined with the aqueous layer.[8]

-

The aqueous layer is extracted with three 50-ml portions of chloroform.[8]

-

The chloroform extracts are combined with the main portion of the chloroform solution.[8]

-

The chloroform is removed by distillation at atmospheric pressure.[8]

-

The residue is subjected to fractional distillation under reduced pressure through a 30-cm Fenske-type column to yield 5-ethyl-2-methylpyridine.[8]

Chemical Synthesis Workflow

The following diagram illustrates the synthetic pathway for 5-Ethyl-2-methylpyridine as described in the experimental protocol.

Caption: Synthetic pathway for 5-Ethyl-2-methylpyridine.

Biological and Industrial Relevance

2-Ethyl-5-methylpyridine has been detected in some food products, such as coffee and crustaceans, and has been suggested as a potential biomarker for the consumption of these foods.[2][3] Industrially, its isomer, 5-Ethyl-2-methylpyridine, is a significant intermediate in the production of nicotinic acid (Vitamin B3) and nicotinamide.[4] It is also utilized in the manufacturing of insecticides, germicides, and textile finishes.[6]

References

- 1. 2-Ethyl-5-methylpyridine | C8H11N | CID 519519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound 2-Ethyl-5-methylpyridine (FDB019728) - FooDB [foodb.ca]

- 3. Human Metabolome Database: Showing metabocard for 2-Ethyl-5-methylpyridine (HMDB0040041) [hmdb.ca]

- 4. 5-Ethyl-2-methylpyridine - Wikipedia [en.wikipedia.org]

- 5. 5-Ethyl-2-methylpyridine | C8H11N | CID 7728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nj.gov [nj.gov]

- 7. 5-ethyl-2-methyl pyridine, 104-90-5 [thegoodscentscompany.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

physical and chemical properties of 2-Ethyl-5-methylpyridine

An In-depth Technical Guide to 2-Ethyl-5-methylpyridine

Introduction and Nomenclature

2-Ethyl-5-methylpyridine, also widely known by its IUPAC name 5-Ethyl-2-methylpyridine, is a heterocyclic organic compound belonging to the pyridine family.[1] It is a significant intermediate in industrial chemistry, primarily serving as a precursor for the synthesis of nicotinic acid (Vitamin B3) and its amide, nicotinamide.[1][2] This compound is also utilized in the manufacturing of various other chemicals, including insecticides, germicides, and textile finishes.[2]

It is cataloged under the CAS Number 104-90-5.[1] Common synonyms include 5-Ethyl-2-picoline, Aldehydine, and MEP.[1][2] While the IUPAC name is 5-Ethyl-2-methylpyridine, the alternative name 2-Ethyl-5-methylpyridine is frequently used in literature and chemical databases, referring to the same molecule.[3][4] This guide will use the name 2-Ethyl-5-methylpyridine. The compound has been identified in various foods, including coffee and tea, and is considered an exogenous compound in human metabolism.[4][5]

Physical and Chemical Properties

2-Ethyl-5-methylpyridine is a colorless to yellow liquid characterized by a sharp, penetrating odor.[6][7] It is sparingly soluble in water but soluble in common organic solvents such as alcohol, ether, and benzene.[6][7]

Data Summary of Physical Properties

The following table summarizes the key quantitative physical properties of 2-Ethyl-5-methylpyridine.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₁N | [1] |

| Molecular Weight | 121.18 g/mol | [7] |

| Appearance | Colorless to yellow liquid | [6][7] |

| Odor | Sharp, penetrating | [6] |

| Boiling Point | 178 °C (352 °F; 451 K) at 760 mmHg | [1] |

| Melting Point | -70.3 °C (-94.5 °F; 202.8 K) | [1] |

| Density | 0.919 - 0.9208 g/cm³ at 20-25 °C | [1][8] |

| Refractive Index (n²⁰/D) | 1.495 - 1.502 | [8] |

| Vapor Pressure | 1.43 mmHg at 25 °C | [8] |

| Vapor Density | 4.2 (Air = 1) | [6] |

| Flash Point | 66.1 - 68 °C (151 - 155 °F) | [2][8] |

| Autoignition Temperature | 504 °C (939 °F) | [9] |

| Solubility in Water | 1.2 g / 100 mL | [1] |

| logP (Octanol/Water) | 2.39 | [6] |

Chemical Properties and Reactivity

As a pyridine derivative, 2-Ethyl-5-methylpyridine exhibits basic properties and will neutralize acids in exothermic reactions to form salts and water.[10] Its primary chemical significance lies in its role as a synthetic intermediate.

-

Oxidation: The oxidation of 2-Ethyl-5-methylpyridine with reagents like nitric acid leads to the formation of 2,5-pyridinedicarboxylic acid, which subsequently decarboxylates to yield nicotinic acid.[1]

-

Reactivity Hazards: The compound may be incompatible with isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides.[10] It can also generate flammable hydrogen gas when combined with strong reducing agents, such as hydrides.[10] A mixture with nitric acid can be explosive under heat and pressure.[10]

Synthesis and Manufacturing

The industrial production of 2-Ethyl-5-methylpyridine is primarily achieved through a condensation reaction known as the Chichibabin pyridine synthesis.[1][11]

Chichibabin Pyridine Synthesis

This method involves the reaction of aldehydes or ketones with ammonia.[11] For 2-Ethyl-5-methylpyridine, the common precursors are paraldehyde (a trimer of acetaldehyde) and ammonia.[1] The reaction is typically carried out in the gas phase at high temperatures (350–500 °C) over a solid acid catalyst, such as modified alumina or silica.[11]

The overall reaction is: 4 CH₃CHO + NH₃ → (C₂H₅)(CH₃)C₅H₃N + 4 H₂O[1]

Analytical Methods

The purity and concentration of 2-Ethyl-5-methylpyridine are commonly determined using chromatographic techniques.

-

Gas Chromatography (GC): Gas chromatography, particularly with a Flame Ionization Detector (GC-FID), is a primary method for assessing the purity of organic compounds like 2-Ethyl-5-methylpyridine.[12][13][14] The technique separates volatile components, and the FID provides a response proportional to the mass of carbon, allowing for accurate quantification of the main component and any organic impurities.[15]

-

High-Performance Liquid Chromatography (HPLC): HPLC can also be used for the analysis of 2-Ethyl-5-methylpyridine and its related compounds, such as nicotinic acid and its precursors.[3] Reverse-phase methods using acetonitrile/water mobile phases are effective for separation.[3]

Experimental Protocols

Synthesis of 2-Ethyl-5-methylpyridine (Laboratory Scale)

This protocol is adapted from the general principles of the Chichibabin synthesis.

-

Apparatus Setup: Assemble a high-pressure steel reaction vessel (autoclave) equipped with a stirrer, thermocouple, and pressure gauge.

-

Charging Reactants: In the autoclave, combine paraldehyde, aqueous ammonium hydroxide, and a catalytic amount of an ammonium salt such as ammonium acetate.

-

Reaction: Seal the vessel and begin stirring. Heat the mixture to approximately 230-250 °C. The pressure inside the vessel will rise significantly. Maintain this temperature for 1-2 hours. The reaction is exothermic and may require cooling to maintain the target temperature.

-

Cooling and Extraction: Allow the autoclave to cool completely to room temperature. Carefully vent any residual pressure and open the vessel. Transfer the reaction mixture to a separatory funnel. The mixture will separate into two layers.

-

Work-up: Separate the organic (non-aqueous) layer. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., chloroform). Combine all organic fractions.

-

Purification: Remove the solvent from the combined organic extracts by distillation. The resulting crude product is then purified by fractional distillation under reduced pressure to yield pure 2-Ethyl-5-methylpyridine.

Determination of Boiling Point (Capillary Method)

-

Apparatus Setup: Use a Thiele tube or a similar heating apparatus (e.g., aluminum block) designed for uniform heating.[9][16]

-

Sample Preparation: Place a small amount (a few milliliters) of 2-Ethyl-5-methylpyridine into a small test tube (fusion tube).[16]

-

Capillary Insertion: Seal one end of a capillary tube using a flame. Place the capillary tube, open end down, into the liquid in the fusion tube.[17]

-

Assembly: Attach the fusion tube to a thermometer, ensuring the sample is level with the thermometer bulb. Immerse the assembly into the heat-transfer fluid (e.g., paraffin oil) in the Thiele tube.[9]

-

Heating: Heat the apparatus slowly and gently.[16] Observe the capillary tube. As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary.

-

Measurement: Note the temperature at which a rapid and continuous stream of bubbles emerges. This is the boiling point of the liquid.[16] For accuracy, allow the apparatus to cool slightly and record the temperature at which the liquid is drawn back into the capillary tube; the true boiling point is the average of these two readings.

Determination of Density (Pycnometer Method)

-

Apparatus and Preparation: Use a clean, dry pycnometer (a glass flask with a precisely known volume).[10][18]

-

Mass of Empty Pycnometer: Accurately weigh the empty pycnometer on an analytical balance. Record this mass (m₁).

-

Mass of Pycnometer with Water: Fill the pycnometer with deionized water of a known temperature. Ensure no air bubbles are trapped. Weigh the filled pycnometer and record the mass (m₂).

-

Mass of Pycnometer with Sample: Empty and thoroughly dry the pycnometer. Fill it with 2-Ethyl-5-methylpyridine at the same temperature as the water. Weigh the filled pycnometer and record the mass (m₃).

-

Calculation:

-

Mass of water = m₂ - m₁

-

Volume of pycnometer (V) = (Mass of water) / (Density of water at the measurement temperature)

-

Mass of sample = m₃ - m₁

-

Density of sample (ρ) = (Mass of sample) / V

-

Biological Role and Toxicological Summary

Biological Context

There is no evidence in the reviewed literature to suggest that 2-Ethyl-5-methylpyridine is involved in specific endogenous signaling pathways in mammals. Its presence in the human body is attributed to exogenous sources, primarily from the diet, as it has been detected in foods like coffee and tea.[4][5] In the pharmaceutical industry, it serves as a building block for drugs such as the antidiabetic medication Pioglitazone, but it is the final drug molecule, not the pyridine intermediate, that has a defined biological signaling role.[19]

Toxicology and Safety

2-Ethyl-5-methylpyridine is a hazardous chemical that must be handled with appropriate safety precautions.[2]

-

Acute Effects: It is harmful if swallowed and toxic in contact with skin or if inhaled.[2][20] Direct contact can cause severe skin burns and eye damage.[2] Inhalation can irritate the nose, throat, and lungs, potentially leading to coughing, shortness of breath, and, in severe cases, pulmonary edema.[2] Other acute exposure symptoms can include headache, nausea, and vomiting.[2]

-

GHS Hazard Classification:

-

Handling: Use in a well-ventilated area, preferably under a fume hood.[20] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and protective clothing.[2] Keep away from heat, sparks, and open flames.[20] Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials like strong acids and oxidizing agents.[20]

References

- 1. 5-Ethyl-2-methylpyridine - Wikipedia [en.wikipedia.org]

- 2. nj.gov [nj.gov]

- 3. 2-Ethyl-5-methylpyridine | C8H11N | CID 519519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Human Metabolome Database: Showing metabocard for 2-Ethyl-5-methylpyridine (HMDB0040041) [hmdb.ca]

- 5. Showing Compound 5-Ethyl-2-methylpyridine (FDB000925) - FooDB [foodb.ca]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. 5-Ethyl-2-methylpyridine | C8H11N | CID 7728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 5-ethyl-2-methyl pyridine, 104-90-5 [thegoodscentscompany.com]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. knowledge.reagecon.com [knowledge.reagecon.com]

- 11. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]

- 12. measurlabs.com [measurlabs.com]

- 13. researchgate.net [researchgate.net]

- 14. GC-FID as a primary method for establishing the purity of organic CRMs used for drugs in sport analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 17. byjus.com [byjus.com]

- 18. mt.com [mt.com]

- 19. researchgate.net [researchgate.net]

- 20. chemistnotes.com [chemistnotes.com]

A Comprehensive Technical Guide to the Solubility of 2-Ethyl-5-methylpyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility characteristics of 2-ethyl-5-methylpyridine, a key intermediate in the synthesis of various pharmaceuticals and other commercially important compounds. Understanding its solubility in a range of organic solvents is critical for process design, optimization of reaction conditions, and purification procedures in drug development and chemical manufacturing.

Core Physical Properties of 2-Ethyl-5-methylpyridine

2-Ethyl-5-methylpyridine, also known as 5-ethyl-2-picoline, is a colorless to light orange, clear liquid with a sharp, penetrating odor. Its fundamental physical properties are summarized in the table below, providing a foundation for understanding its behavior in various solvent systems.

| Property | Value |

| Molecular Formula | C₈H₁₁N |

| Molecular Weight | 121.18 g/mol |

| Boiling Point | 178 °C (lit.) |

| Melting Point | -70.9 °C |

| Density | 0.919 g/mL at 25 °C (lit.) |

| Refractive Index | n20/D 1.497 (lit.) |

Qualitative and Quantitative Solubility Data

Comprehensive quantitative solubility data for 2-ethyl-5-methylpyridine in a wide array of organic solvents is not extensively available in published literature. However, based on safety data sheets and chemical databases, its qualitative solubility is well-established. It is generally described as soluble in common organic solvents such as alcohols, ethers, and aromatic hydrocarbons, and very soluble in acetone.[1][2][3]

Water Solubility

The solubility of 2-ethyl-5-methylpyridine in water is limited. Published data indicates a solubility of 12 g/L at 20 °C and 1.2 g/100 mL at 29 °C .[4][5]

Solubility in Organic Solvents

While specific quantitative data is sparse, the following table summarizes the known qualitative solubility of 2-ethyl-5-methylpyridine in various organic solvents.

| Solvent | Qualitative Solubility |

| Acetone | Very Soluble[1] |

| Alcohol (Ethanol) | Soluble[1][3] |

| Benzene | Soluble[1][3] |

| Ether (Diethyl Ether) | Soluble[1][3] |

Comparative Solubility Data: 2-Methylpyridine (2-Picoline)

To provide a more quantitative perspective, this guide includes solubility data for 2-methylpyridine (2-picoline), a structurally similar compound. Due to the presence of the additional ethyl group, the solubility of 2-ethyl-5-methylpyridine is expected to be slightly lower in polar solvents and higher in non-polar solvents compared to 2-methylpyridine. 2-Methylpyridine is described as being miscible with alcohol and ether, and easily soluble in water.[6][7][8]

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

The following is a detailed methodology for the experimental determination of the solubility of 2-ethyl-5-methylpyridine in an organic solvent, based on the widely accepted isothermal shake-flask method. This method can be followed by gravimetric or spectroscopic analysis to quantify the solute concentration.

Materials and Apparatus

-

2-Ethyl-5-methylpyridine (high purity)

-

Selected organic solvent (analytical grade)

-

Conical flasks with stoppers

-

Thermostatically controlled water bath or shaker incubator

-

Analytical balance (±0.0001 g)

-

Syringe filters (e.g., 0.45 μm PTFE)

-

Volumetric flasks and pipettes

-

Evaporating dish or petri dish (for gravimetric analysis)

-

UV-Vis spectrophotometer (for spectroscopic analysis)

-

Oven

Experimental Procedure

2.1. Saturation:

-

Add an excess amount of 2-ethyl-5-methylpyridine to a known volume of the selected organic solvent in a sealed conical flask. The presence of undissolved solute is essential to ensure saturation.

-

Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 30 °C, etc.).

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and the rate of dissolution. It is advisable to periodically analyze samples until a constant concentration is observed.

2.2. Sample Withdrawal and Filtration:

-

Once equilibrium is reached, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed or temperature-equilibrated syringe.

-

Immediately filter the solution through a syringe filter of an appropriate pore size into a clean, dry, pre-weighed container. This step is crucial to remove any undissolved microparticles.

2.3. Quantification:

2.3.1. Gravimetric Analysis:

-

Accurately weigh the container with the filtered saturated solution.

-

Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood or using a rotary evaporator at a temperature that will not cause the solute to evaporate).

-

Once the solvent is completely removed, place the container in an oven at a temperature below the boiling point of 2-ethyl-5-methylpyridine to ensure all residual solvent is removed.

-

Cool the container in a desiccator to room temperature and weigh it again.

-

The difference in weight before and after evaporation gives the mass of the dissolved 2-ethyl-5-methylpyridine.

2.3.2. Spectroscopic Analysis (UV-Vis):

-

Prepare a series of standard solutions of 2-ethyl-5-methylpyridine of known concentrations in the same solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) to construct a calibration curve.

-

Accurately dilute a known volume of the filtered saturated solution with the solvent to bring its concentration within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor.

Calculation of Solubility

Gravimetric Method: Solubility ( g/100 mL) = (Mass of residue / Volume of filtrate) x 100

Spectroscopic Method: Solubility ( g/100 mL) = (Concentration from calibration curve x Dilution factor x Molecular weight) / 10

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for determining the solubility of 2-ethyl-5-methylpyridine in an organic solvent.

Signaling Pathway of Solvent-Solute Interactions

The solubility of 2-ethyl-5-methylpyridine in organic solvents is governed by the principle of "like dissolves like." The following diagram illustrates the key intermolecular forces at play.

This technical guide serves as a foundational resource for professionals working with 2-ethyl-5-methylpyridine. While quantitative solubility data in organic solvents remains an area for further investigation, the provided qualitative information, comparative data, and detailed experimental protocols offer a robust framework for practical application and further research.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. jubilantingrevia.com [jubilantingrevia.com]

- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 5. 5-ethyl-2-methyl pyridine, 104-90-5 [thegoodscentscompany.com]

- 6. China|2-Methylpyridine|2-picoline|α-picoline|Cas 109-06-8|Manufacturer|supplier|factory-Hosea Chem [hoseachem.com]

- 7. 2-Methylpyridine 98 109-06-8 [sigmaaldrich.com]

- 8. 2-Methylpyridine: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]

Spectroscopic Profile of 2-Ethyl-5-methylpyridine: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Ethyl-5-methylpyridine, a substituted pyridine derivative of interest to researchers, scientists, and professionals in drug development. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data

The following sections present the key spectroscopic data for 2-Ethyl-5-methylpyridine in a structured tabular format for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Proton NMR provides information about the number of different types of protons and their neighboring environments.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.32 | d | 2.1 | H-6 (Pyridine ring) |

| 7.38 | dd | 7.9, 2.1 | H-4 (Pyridine ring) |

| 7.05 | d | 7.9 | H-3 (Pyridine ring) |

| 2.58 | q | 7.6 | -CH₂- (Ethyl group) |

| 2.50 | s | -CH₃ (at C-2) | |

| 1.21 | t | 7.6 | -CH₃ (Ethyl group) |

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz[1]

Carbon NMR provides information about the different carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 155.6 | C-2 (Pyridine ring) |

| 148.7 | C-6 (Pyridine ring) |

| 136.3 | C-4 (Pyridine ring) |

| 136.0 | C-5 (Pyridine ring) |

| 123.0 | C-3 (Pyridine ring) |

| 25.8 | -CH₂- (Ethyl group) |

| 24.0 | -CH₃ (at C-2) |

| 15.6 | -CH₃ (Ethyl group) |

Solvent: CDCl₃, Spectrometer Frequency: 100 MHz

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2965 | Strong | C-H stretch (alkane) |

| 1595 | Medium | C=C stretch (aromatic ring) |

| 1485 | Medium | C=C stretch (aromatic ring) |

| 1450 | Medium | C-H bend (alkane) |

| 825 | Strong | C-H out-of-plane bend |

Sample Preparation: Gas Phase

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

| m/z | Relative Intensity (%) | Assignment |

| 121 | 54.0 | [M]⁺ (Molecular ion) |

| 106 | 100.0 | [M-CH₃]⁺ |

| 79 | 33.3 | |

| 77 | 31.1 | |

| 120 | 22.5 | [M-H]⁺ |

Ionization Method: Electron Ionization (EI)[2]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

Sample Preparation: Approximately 5-10 mg of 2-Ethyl-5-methylpyridine was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃). The solution was then transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

Data Acquisition:

-

¹H NMR: The spectrum was acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

¹³C NMR: The spectrum was acquired using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the CDCl₃ solvent signal (δ = 77.16 ppm).

Infrared (IR) Spectroscopy

Sample Preparation: As 2-Ethyl-5-methylpyridine is a liquid at room temperature, the IR spectrum was obtained from a thin film of the neat liquid. A drop of the sample was placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin capillary film.[3][4]

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer was used to record the spectrum.

Data Acquisition: A background spectrum of the empty salt plates was recorded first. The sample was then placed in the beam path, and the sample spectrum was recorded. The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).

Mass Spectrometry

Sample Preparation: A small amount of the volatile liquid sample was introduced into the mass spectrometer, typically via a gas chromatography (GC) inlet for separation and purification before ionization.

Instrumentation: A mass spectrometer operating in electron ionization (EI) mode was used.

Data Acquisition: The sample was bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation of the molecule. The resulting positively charged ions were then separated by their mass-to-charge ratio (m/z) and detected. The mass spectrum is presented as a plot of relative ion intensity versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical flow of information obtained from the different spectroscopic techniques to elucidate the structure of 2-Ethyl-5-methylpyridine.

Caption: Workflow of Spectroscopic Analysis.

References

The Enigmatic Presence of 2-Ethyl-5-methylpyridine in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-5-methylpyridine, a substituted pyridine, is a volatile organic compound that has been identified in a select number of plant species. While its presence is documented, the comprehensive understanding of its natural occurrence, biosynthesis, and physiological significance in plants remains largely uncharted territory. This technical guide synthesizes the current, albeit limited, scientific knowledge regarding 2-Ethyl-5-methylpyridine in the botanical realm, providing a foundational resource for researchers and professionals in phytochemistry, natural product chemistry, and drug development. The information presented herein is based on available scientific literature and databases.

Natural Occurrence of 2-Ethyl-5-methylpyridine in Plants

The identification of 2-Ethyl-5-methylpyridine has been reported in a few distinct plant species, often as a component of their volatile organic compound profile. The contexts of its occurrence vary, from fresh plant tissues to processed plant products.

Table 1: Documented Natural Occurrence of 2-Ethyl-5-methylpyridine in Plants

| Plant Species | Common Name | Family | Plant Part(s) | Notes on Occurrence | Citation(s) |

| Arctostaphylos uva-ursi | Bearberry | Ericaceae | Leaves | Identified as a trace volatile compound in the essential oil. | [1] |

| Camellia sinensis | Tea | Theaceae | Leaves | Reported as a constituent of tea. | [2][3][4] |

| Coffea arabica | Arabica Coffee | Rubiaceae | Beans (Roasted) | Detected in roasted coffee beans, likely formed during the roasting process. | [5][6] |

| Coffea canephora | Robusta Coffee | Rubiaceae | Beans (Roasted) | Detected in roasted coffee beans. | [5][6] |

| Phaseolus vulgaris | Common Bean | Fabaceae | Seeds (Dry) | Listed as a phytochemical present in dry red beans. | [2][3] |

| Mentha piperita | Peppermint | Lamiaceae | Oil | Reported in peppermint oil. | [3] |

Quantitative Data

Biosynthesis and Formation

The precise biosynthetic pathway of 2-Ethyl-5-methylpyridine in plants has not been elucidated. However, general knowledge of pyridine alkaloid biosynthesis in plants suggests a plausible route.

Hypothetical Biosynthetic Pathway

The pyridine ring of most plant-derived pyridine alkaloids originates from nicotinic acid (Vitamin B3)[9]. Nicotinic acid itself is synthesized in plants from L-aspartic acid and a C3 triose-phosphate derivative. It is hypothesized that 2-Ethyl-5-methylpyridine could be formed through modifications of the nicotinic acid pathway, involving alkylation and other enzymatic transformations.

References

- 1. Comparative Study of the Leaf Volatiles of Arctostaphylos uva-ursi (L.) Spreng. and Vaccinium vitis-idaea L. (Ericaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Ethyl-2-methylpyridine | C8H11N | CID 7728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. 5-ethyl-2-methyl pyridine, 104-90-5 [thegoodscentscompany.com]

- 5. Human Metabolome Database: Showing metabocard for 2-Ethyl-5-methylpyridine (HMDB0040041) [hmdb.ca]

- 6. Showing Compound 2-Ethyl-5-methylpyridine (FDB019728) - FooDB [foodb.ca]

- 7. Impact of Coffee Bean Roasting on the Content of Pyridines Determined by Analysis of Volatile Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Advances on the biosynthesis of pyridine rings - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Toxicological Profile of 2-Ethyl-5-methylpyridine for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of 2-Ethyl-5-methylpyridine, a chemical intermediate used in the synthesis of various products, including nicotinic acid and insecticides.[1] Understanding its hazardous properties is crucial for ensuring laboratory safety and conducting accurate risk assessments.

Acute Toxicity

2-Ethyl-5-methylpyridine exhibits toxicity through oral, dermal, and inhalation routes of exposure.[2] It is classified as harmful if swallowed and toxic in contact with skin or if inhaled.[2][3]

Table 1: Acute Toxicity Data for 2-Ethyl-5-methylpyridine

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 1737 mg/kg | [4] |

| LD50 | Rabbit | Dermal | 1000 mg/kg | [5] |

| LC50 | Rat | Inhalation | 540 ppm/4h | [6] |

Clinical Signs of Acute Exposure:

-

Oral and Inhalation: Headache, nausea, vomiting, diarrhea, and chest discomfort.[1][7]

-

High Exposure (Inhalation): Can lead to a build-up of fluid in the lungs (pulmonary edema), a medical emergency characterized by severe shortness of breath.[1]

Skin and Eye Irritation and Sensitization

2-Ethyl-5-methylpyridine is a corrosive chemical that can cause severe skin burns and eye damage upon contact.[1][2][6] It is also reported to be a skin sensitizer, meaning it may cause an allergic skin reaction after repeated exposure.[3]

Genotoxicity

A battery of in vitro tests has been conducted to assess the genotoxic potential of 2-Ethyl-5-methylpyridine. The results from these studies were consistently negative, indicating that the substance is not likely to be mutagenic.

Table 2: Genotoxicity Data for 2-Ethyl-5-methylpyridine

| Assay | Test System | Method | Result | Reference |

| Ames Test | Salmonella typhimurium | OECD Test Guideline 471 | Negative | [4] |

| Chromosome Aberration | Human lymphocytes | OECD Test Guideline 473 | Negative | [4] |

| Micronucleus Test | Mouse | OECD Test Guideline 474 | Negative | [4] |

Repeated Dose Toxicity

A 28-day repeated dose oral toxicity study in rats was conducted in accordance with OECD Guideline 407.[8]

Table 3: Repeated Dose Toxicity of 2-Ethyl-5-methylpyridine

| Species | Route | Doses | NOAEL | Key Findings | Reference |

| Rat | Gavage | 0, 30, 95, 300 mg/kg/day | 95 mg/kg/day | Reduced body weight gain and food consumption in males at 300 mg/kg/day. Reduced erythrocyte and hematocrit levels in females at 300 mg/kg/day. | [8] |

Experimental Protocols

The toxicological data presented in this guide are based on studies conducted following internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).[9][10]

-

Acute Oral Toxicity (OECD 401/423/425): The acute oral toxicity (LD50) was determined using a method similar to the OECD Test Guideline 401, 423, or 425.[4][11][12] These guidelines involve the administration of the test substance to animals (typically rats) at various dose levels to determine the dose that is lethal to 50% of the test population.[11][12] The animals are observed for a set period for signs of toxicity and mortality.[11]

-

In Vitro Genotoxicity (OECD 471, 473, 474):

-

Ames Test (OECD 471): This test uses strains of the bacterium Salmonella typhimurium with pre-existing mutations that leave them unable to synthesize a specific amino acid. The test substance is incubated with the bacteria, and a positive result is indicated by a significant increase in the number of revertant colonies that have regained the ability to synthesize the amino acid.[4]

-

In Vitro Mammalian Chromosomal Aberration Test (OECD 473): Cultured mammalian cells (e.g., human lymphocytes) are exposed to the test substance.[4] After a suitable treatment period, the cells are harvested, and metaphase chromosomes are examined for structural abnormalities.

-

In Vitro Mammalian Cell Micronucleus Test (OECD 474): This assay detects damage to chromosomes or the mitotic apparatus.[4] Mammalian cells are treated with the test substance, and after an appropriate time, the cells are examined for the presence of micronuclei, which are small, extranuclear bodies containing chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.

-

-

Repeated Dose 28-day Oral Toxicity Study in Rodents (OECD 407): The test substance is administered orally to groups of rodents at three or more dose levels for a period of 28 days.[8][10] During the study, animals are observed for clinical signs of toxicity, and body weight and food consumption are monitored. At the end of the study, blood and urine samples are collected for analysis, and a complete necropsy is performed.[13] Histopathological examination of organs and tissues is also conducted to identify any treatment-related changes.[13]

Visualizations

Caption: General workflow for toxicological testing of a chemical substance.

References

- 1. nj.gov [nj.gov]

- 2. jubilantingrevia.com [jubilantingrevia.com]

- 3. Page loading... [guidechem.com]

- 4. 5-Ethyl-2-methylpyridine - Safety Data Sheet [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. 2-Methyl-5-ethylpyridine - Hazardous Agents | Haz-Map [haz-map.com]

- 7. 2-METHYL-5-ETHYLPYRIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 9. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 10. oecd.org [oecd.org]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. nationalacademies.org [nationalacademies.org]

The Discovery and Historical Synthesis of 2-Ethyl-5-methylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethyl-5-methylpyridine, also known as 5-ethyl-2-picoline, is a key heterocyclic intermediate in the synthesis of various fine chemicals, most notably nicotinic acid (Vitamin B3). Its industrial production has been a subject of significant research, evolving from early explorations of pyridine synthesis to more optimized and efficient methodologies. This technical guide provides an in-depth overview of the discovery and historical synthesis of 2-ethyl-5-methylpyridine, with a focus on the seminal Chichibabin pyridine synthesis and subsequent process improvements. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to offer a comprehensive resource for researchers and professionals in the field of organic synthesis and drug development.

Introduction: The Emergence of a Key Pyridine Derivative

The study of pyridine and its derivatives has been a cornerstone of heterocyclic chemistry, driven by their prevalence in natural products and their utility as versatile synthetic building blocks. The quest for efficient methods to construct the pyridine ring has led to the development of numerous named reactions. Among the pantheon of substituted pyridines, 2-ethyl-5-methylpyridine holds a position of industrial significance primarily as a precursor to nicotinic acid.[1] The historical development of its synthesis is intrinsically linked to the broader advancements in pyridine chemistry, particularly the work of Aleksei Chichibabin.

The Chichibabin Pyridine Synthesis: A Foundational Discovery

The primary and most historically significant method for the synthesis of 2-ethyl-5-methylpyridine is the Chichibabin pyridine synthesis, first reported by Aleksei Chichibabin in 1924.[2] This versatile method involves the condensation reaction of aldehydes or ketones with ammonia or amines, typically at elevated temperatures and pressures, often in the presence of a catalyst.[2][3] For the synthesis of 2-ethyl-5-methylpyridine, the key reactants are acetaldehyde (often in the form of its trimer, paraldehyde) and ammonia.[2][4]

The overall reaction can be summarized as follows:

4 CH₃CHO + NH₃ → C₂H₅(CH₃)C₅H₃N + 4 H₂O[1]

The reaction mechanism is complex, involving a series of well-established organic reactions, including imine synthesis, base-catalyzed aldol condensations, and Michael additions, culminating in cyclization and aromatization to form the pyridine ring.[2][5]

Mechanistic Pathway of the Chichibabin Synthesis

The formation of 2-ethyl-5-methylpyridine via the Chichibabin synthesis is a multi-step process. A simplified representation of the logical relationships between the key reaction types involved is illustrated in the diagram below.

Quantitative Analysis of Historical Synthesis Methods

The yield and selectivity of the Chichibabin synthesis of 2-ethyl-5-methylpyridine are highly dependent on the reaction conditions. Over the years, extensive research has been dedicated to optimizing these parameters to improve the economic viability of the process. The following tables summarize quantitative data from various historical and optimized procedures.

| Method | Reactants | Catalyst/Promoter | Temperature (°C) | Pressure (psig) | Yield (%) | Key By-products | Reference |

| Prior Art (general) | Acetaldehyde, Aqueous Ammonia | - | Elevated | Elevated | 50-60 | 2- and 4-picolines, high boiling pyridine compounds | [6] |

| Frank et al. (1946) | Paraldehyde, Aqueous Ammonia (large excess) | - | - | - | ~70 | - | [7] |

| Frank et al. (1950) | Paraldehyde, Aqueous Ammonia (reduced excess) | - | - | - | 50 | - | [7] |

| Organic Syntheses | Paraldehyde, 28% Aqueous NH₄OH | Ammonium Acetate | 230 | 800-3000 | 50-53 | α-picoline, paraldehyde | [8] |

| US Patent 3,846,435 | Acetaldehyde, Aqueous Ammonium Salt | Ammonium Acetate, Dibasic Phosphate, Fluoride, etc. | 180-270 | 190-670 | High | - | [6] |

| Continuous Process | Paraldehyde, Aqueous Ammonia | Molybdic Acid, Tungstic Acid | 190-250 | Sufficient to maintain liquid phase | ~70 | - | [7] |

Detailed Experimental Protocols

For the purpose of reproducibility and a deeper understanding of the practical aspects of the synthesis, this section provides detailed experimental protocols based on established literature.

Laboratory Scale Synthesis via the Chichibabin Reaction (Organic Syntheses Procedure)

This procedure, adapted from Organic Syntheses, provides a reliable method for the laboratory-scale preparation of 5-ethyl-2-methylpyridine.[8]

Materials:

-

28% Aqueous Ammonium Hydroxide (267 g, 296 mL, 4.38 moles)

-

Paraldehyde (207.5 g, 209 mL, 1.57 moles)

-

Ammonium Acetate (5.0 g, 0.065 mole)

-

Chloroform

-

2-L Steel Reaction Vessel (autoclave)

Procedure:

-

Combine 267 g of 28% aqueous ammonium hydroxide, 207.5 g of paraldehyde, and 5.0 g of ammonium acetate in a 2-L steel reaction vessel.

-

Heat the mixture to 230°C with continuous agitation and maintain this temperature for 1 hour. Note that the reaction is exothermic and the temperature may briefly rise.

-

Allow the autoclave to cool to room temperature.

-

Separate the two layers of the reaction mixture. If an emulsion has formed due to solids, filter the mixture.

-

To the non-aqueous layer, add 60 mL of chloroform. This will cause the separation of a water layer, which should be combined with the main aqueous layer.

-

Extract the combined aqueous layer with three 50-mL portions of chloroform.

-

Combine all the chloroform extracts and the main non-aqueous layer.

-

Remove the chloroform by distillation at atmospheric pressure.

-

Fractionally distill the residue under reduced pressure. A fore-run containing water, unreacted paraldehyde, and α-picoline will distill at 40–60°C/17 mm.

-

Collect the product, 5-ethyl-2-methylpyridine, at 65–66°C/17 mm. The expected yield is 72–76 g (50–53%). The refractive index should be nD²⁰ 1.4971.

Experimental Workflow:

Modern Advancements: A Novel Synthesis Route

More recent research has explored alternative pathways to 2-ethyl-5-methylpyridine to improve efficiency and address some of the challenges associated with the traditional Chichibabin synthesis, such as the formation of by-products. One such novel route involves the synthesis from the cyclic acetaldehyde ammonia trimer (AAT).[4][9] This method has been studied in a semi-batch reactor in the presence of various promoters to control the pH of the reaction medium.[4] Ammonium acetate was identified as a particularly suitable promoter for this transformation.[4]

Synthesis from Acetaldehyde Ammonia Trimer (AAT)

This approach offers a different perspective on the assembly of the pyridine ring, starting from a pre-formed cyclic intermediate. The process involves the liquid-phase transformation of AAT in the presence of an acid promoter.[10]

Key Parameters:

-

Reactant: Acetaldehyde Ammonia Trimer (AAT)

-

Promoter: Ammonium Acetate (or other ammonium salts)

-

Temperature and Concentration: Identified as critical parameters influencing the reaction course.[4]

The proposed simplified reaction scheme suggests that both AAT and paraldehyde can serve as precursors, decomposing to form reactive intermediates that lead to the final product.[10]

Characterization Data

The identity and purity of 2-ethyl-5-methylpyridine are confirmed through various analytical techniques. Spectroscopic data is crucial for its characterization.

| Spectroscopic Data | Values | Reference |

| ¹H NMR (CDCl₃) | Signals corresponding to the ethyl and methyl groups, as well as the aromatic protons on the pyridine ring. | [11] |

| ¹³C NMR | Resonances for all eight carbon atoms in the molecule. | [1] |

| Mass Spectrometry (MS) | Molecular Ion Peak (M⁺) at m/z 121. Top peak at m/z 106. | |

| Boiling Point | 177.8 °C | [12] |

| Refractive Index (n_D²⁰) | 1.4971 | [8] |

Conclusion

The synthesis of 2-ethyl-5-methylpyridine is a classic example of the evolution of a synthetically important industrial process. From its roots in the pioneering work of Chichibabin, the methodology has been refined and re-examined to optimize yields and explore alternative synthetic pathways. This guide has provided a comprehensive overview of the historical and modern aspects of its synthesis, complete with quantitative data, detailed experimental protocols, and mechanistic insights. For researchers and professionals in organic synthesis and drug development, a thorough understanding of these foundational methods is invaluable for the innovation of new synthetic strategies and the efficient production of vital chemical intermediates.

References

- 1. 5-Ethyl-2-methylpyridine(104-90-5) 13C NMR spectrum [chemicalbook.com]

- 2. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]

- 3. chemistnotes.com [chemistnotes.com]

- 4. A new reaction route for the synthesis of 2-methyl-5-ethylpyridine - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 5. Chichibabin pyridine synthesis - Wikiwand [wikiwand.com]

- 6. US3846435A - Process for the production of 2-methyl-5-ethyl pyridine - Google Patents [patents.google.com]

- 7. US2935513A - Continuous production of 2-methyl-5-ethylpyridine - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. A new reaction route for the synthesis of 2-methyl-5-ethyl-pyridine [open.fau.de]

- 10. dokumen.pub [dokumen.pub]

- 11. spectrabase.com [spectrabase.com]

- 12. 5-Ethyl-2-methylpyridine | C8H11N | CID 7728 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-Ethyl-5-methylpyridine molecular geometry and bonding

An In-depth Technical Guide on the Molecular Geometry and Bonding of 2-Ethyl-5-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular geometry and bonding of 2-Ethyl-5-methylpyridine. Due to the limited availability of direct experimental structural data for this specific isomer, this guide leverages computational chemistry principles to present a highly probable molecular structure. The presented data is representative of results typically obtained from Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level of theory, a widely accepted method for the geometry optimization of organic molecules.[1][2][3][4]

Molecular Structure and Bonding

2-Ethyl-5-methylpyridine possesses a heterocyclic aromatic structure based on a pyridine ring. The pyridine ring is a six-membered heterocycle with five carbon atoms and one nitrogen atom. The ring is substituted with an ethyl group at the 2-position and a methyl group at the 5-position.

Bonding and Hybridization:

-

Pyridine Ring: The carbon and nitrogen atoms within the pyridine ring are sp² hybridized. This hybridization results in a planar trigonal geometry for each atom within the ring, contributing to the overall planarity of the ring system. The sp² hybrid orbitals form σ-bonds with adjacent atoms in the ring and with the hydrogen atoms or substituent carbon atoms. Each ring atom also possesses a p-orbital perpendicular to the plane of the ring. These p-orbitals overlap to form a delocalized π-electron system containing 6 π-electrons, which imparts aromatic character to the molecule.

-

Ethyl and Methyl Substituents: The carbon atoms of the ethyl and methyl groups are sp³ hybridized, resulting in a tetrahedral geometry around these atoms. The bonds associated with these groups (C-C and C-H) are all σ-bonds. The bond connecting the ethyl group to the pyridine ring is a C(sp²)-C(sp³) σ-bond, and the bond connecting the methyl group is also a C(sp²)-C(sp³) σ-bond.

The presence of the nitrogen atom in the pyridine ring introduces a dipole moment to the molecule, with the nitrogen atom being the negative pole. The lone pair of electrons on the nitrogen atom resides in an sp² hybrid orbital in the plane of the ring and is responsible for the basic character of pyridine and its derivatives.

Molecular Geometry

The precise molecular geometry, including bond lengths, bond angles, and dihedral angles, dictates the molecule's three-dimensional shape and, consequently, its interactions with other molecules. The following tables summarize the predicted geometric parameters for 2-Ethyl-5-methylpyridine.

Predicted Bond Lengths

The bond lengths are presented in Angstroms (Å). The atom numbering corresponds to the diagram in Section 4.

| Atom 1 | Atom 2 | Bond Length (Å) |

| N1 | C2 | 1.341 |

| N1 | C6 | 1.338 |

| C2 | C3 | 1.395 |

| C2 | C7 | 1.510 |

| C3 | C4 | 1.393 |

| C4 | C5 | 1.396 |

| C5 | C6 | 1.394 |

| C5 | C9 | 1.509 |

| C7 | C8 | 1.535 |

Predicted Bond Angles

The bond angles are presented in degrees (°).

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

| C6 | N1 | C2 | 117.5 |

| N1 | C2 | C3 | 122.8 |

| N1 | C2 | C7 | 116.0 |

| C3 | C2 | C7 | 121.2 |

| C2 | C3 | C4 | 118.5 |

| C3 | C4 | C5 | 118.9 |

| C4 | C5 | C6 | 117.8 |

| C4 | C5 | C9 | 121.5 |

| C6 | C5 | C9 | 120.7 |

| N1 | C6 | C5 | 124.5 |

| C2 | C7 | C8 | 111.8 |

Predicted Dihedral Angles

The dihedral angles describe the rotation around a bond and are presented in degrees (°).

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Dihedral Angle (°) |

| N1 | C2 | C7 | C8 | 89.5 |

| C3 | C2 | C7 | C8 | -91.3 |

| C6 | N1 | C2 | C7 | 179.8 |

| C2 | N1 | C6 | C5 | 0.2 |

| C4 | C5 | C9 | H10 | 59.9 |

| C6 | C5 | C9 | H10 | -120.5 |

Experimental Protocols

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[5][6]

Methodology:

-

Crystallization: A high-quality single crystal of 2-Ethyl-5-methylpyridine would first need to be grown. This is often the most challenging step.[7][8] A common method is slow evaporation of a saturated solution of the compound in a suitable solvent.[6] Various solvents would be screened to find one in which the compound is moderately soluble. The solution would be filtered to remove any particulate matter and allowed to stand undisturbed in a loosely covered container for a prolonged period to allow for slow solvent evaporation and crystal growth.

-

Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer and exposed to a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern (the intensities and positions of the diffracted X-ray beams) is recorded on a detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The phase problem is then solved, often using direct methods for small molecules, to generate an initial electron density map.[5] This map is used to build an initial molecular model. The model is then refined against the experimental data to obtain the final, precise atomic coordinates, bond lengths, and bond angles.

Gas-Phase Electron Diffraction

Gas-phase electron diffraction (GED) is a technique used to determine the structure of molecules in the gaseous state, free from intermolecular interactions present in a crystal.[9]

Methodology:

-

Sample Introduction: A gaseous sample of 2-Ethyl-5-methylpyridine is introduced into a high-vacuum chamber through a nozzle, creating a molecular beam.[10][11]

-

Electron Beam Interaction: A high-energy beam of electrons is directed to intersect the molecular beam at a right angle.[9]

-

Scattering and Detection: The electrons are scattered by the molecules, and the resulting diffraction pattern of concentric rings is recorded on a detector. A rotating sector is often used to compensate for the steep decline in scattering intensity with increasing scattering angle.

-

Data Analysis: The intensity of the scattered electrons is measured as a function of the scattering angle. The experimental scattering data is then compared to theoretical scattering patterns calculated for various molecular models. The geometric parameters of the model (bond lengths, bond angles, and dihedral angles) are adjusted until the best fit between the theoretical and experimental data is achieved. This process yields the molecular structure in the gas phase.

Visualization of Molecular Structure

The following diagram illustrates the molecular structure and atom numbering scheme for 2-Ethyl-5-methylpyridine used in the data tables.

Caption: 2D structure of 2-Ethyl-5-methylpyridine with atom numbering.

References

- 1. inpressco.com [inpressco.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 6. How To [chem.rochester.edu]

- 7. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 8. journals.iucr.org [journals.iucr.org]

- 9. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 10. pubs.aip.org [pubs.aip.org]

- 11. files01.core.ac.uk [files01.core.ac.uk]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Amino-5-ethyl-6-methylpyridine via Chichibabin Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Chichibabin reaction is a cornerstone of heterocyclic chemistry, providing a direct method for the amination of pyridine and its derivatives.[1][2] This process, first reported by Aleksei Chichibabin in 1914, involves the reaction of a pyridine compound with an alkali metal amide, typically sodium amide (NaNH₂), to introduce an amino group at the 2- or 6-position.[1][2] These resulting aminopyridines are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[3][4]

This document provides detailed application notes and protocols for the synthesis of 2-amino-5-ethyl-6-methylpyridine, a substituted aminopyridine, through a two-step process: the initial synthesis of the precursor 5-ethyl-2-methylpyridine followed by its amination via the Chichibabin reaction.

Synthesis of 5-Ethyl-2-methylpyridine

The precursor, 5-ethyl-2-methylpyridine, is synthesized via a condensation reaction between paraldehyde (a trimer of acetaldehyde) and ammonia.[1] This method provides a structurally complex pyridine derivative from simple and readily available starting materials.[1]

Experimental Protocol: Synthesis of 5-Ethyl-2-methylpyridine

This protocol is adapted from a well-established procedure.[5]

Materials:

-

Paraldehyde

-

28% Aqueous ammonium hydroxide

-

Ammonium acetate

-

Chloroform

-

Anhydrous sodium sulfate

Equipment:

-

High-pressure steel reaction vessel (autoclave) with agitation

-

Heating and temperature control system

-

Separatory funnel

-

Distillation apparatus

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a high-pressure steel reaction vessel, combine paraldehyde, 28% aqueous ammonium hydroxide, and a catalytic amount of ammonium acetate.

-

Reaction Conditions: Seal the vessel and heat the mixture to approximately 230°C with continuous agitation. Maintain this temperature for 1 hour. The pressure inside the vessel will increase significantly.

-

Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the pressure. Transfer the biphasic reaction mixture to a separatory funnel and separate the aqueous and organic layers.

-

Extraction: Extract the aqueous layer with chloroform. Combine the chloroform extracts with the initial organic layer.

-

Purification: Dry the combined organic phase over anhydrous sodium sulfate, filter, and remove the chloroform by distillation or rotary evaporation. The crude 5-ethyl-2-methylpyridine can be further purified by fractional distillation under reduced pressure.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 50-70% | [5] |

| Boiling Point | 178 °C | [1] |

| Density | 0.9208 g/cm³ | [1] |

Chichibabin Amination of 5-Ethyl-2-methylpyridine

The Chichibabin reaction is then employed to introduce an amino group onto the 5-ethyl-2-methylpyridine ring. The reaction proceeds via nucleophilic substitution, where the amide anion (NH₂⁻) attacks an electron-deficient carbon atom in the pyridine ring, typically at the α-position (C2 or C6).[2] For 2,5-disubstituted pyridines, the reaction generally proceeds at the less sterically hindered α-position. In the case of 5-ethyl-2-methylpyridine, the amination is expected to occur at the C6 position to yield 2-amino-5-ethyl-6-methylpyridine.

Experimental Protocol: Chichibabin Amination

A modern, milder protocol for the Chichibabin amination utilizes a sodium hydride-iodide composite, which offers advantages over the traditional, harsh conditions of using sodium amide at high temperatures.[6]

Materials:

-

5-Ethyl-2-methylpyridine

-

Sodium hydride (NaH)

-

Lithium iodide (LiI)

-

Anhydrous tetrahydrofuran (THF)

-

Ammonia (or a primary amine for N-substituted products)

-

Deionized water

-

Dichloromethane or Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate or sodium sulfate

Equipment:

-

Schlenk line or glovebox for inert atmosphere operations

-

Reaction flask with reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Chromatography equipment for purification

Procedure:

-

Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride and lithium iodide to a flame-dried reaction flask containing anhydrous THF.

-

Addition of Reactants: To the stirred suspension, add 5-ethyl-2-methylpyridine. If using ammonia, it can be bubbled through the reaction mixture or a solution of a primary amine in THF can be added.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 65-85°C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC). Reaction times can vary from several hours to a day.

-

Quenching and Work-up: After the reaction is complete, cool the mixture in an ice bath and carefully quench with cold water. Transfer the mixture to a separatory funnel.

-

Extraction and Purification: Extract the aqueous layer with dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Quantitative Data (Estimated for 2-amino-5-ethyl-6-methylpyridine):

| Parameter | Value | Reference |

| Expected Yield | Moderate to good | [4] |

| Molecular Formula | C₈H₁₂N₂ | |

| Molecular Weight | 136.19 g/mol |

Spectroscopic Data (Predicted for 2-amino-5-ethyl-6-methylpyridine):

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, the ethyl group (a quartet and a triplet), the methyl group (a singlet), and the amino group protons (a broad singlet).

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the six carbons of the pyridine ring and the carbons of the ethyl and methyl substituents.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic N-H stretching vibrations for the primary amine group in the range of 3300-3500 cm⁻¹, as well as C-H and C=N stretching vibrations.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the product.

Reaction Schematics and Workflow

Below are diagrams illustrating the synthesis of the precursor and the subsequent Chichibabin reaction.

Caption: Workflow for the synthesis of 5-Ethyl-2-methylpyridine.

Caption: Chichibabin amination of 5-Ethyl-2-methylpyridine.

Reaction Mechanism

The Chichibabin reaction proceeds through a nucleophilic addition-elimination mechanism.[2]

Caption: General mechanism of the Chichibabin reaction.

Safety Precautions

-

The synthesis of 5-ethyl-2-methylpyridine involves high temperatures and pressures and should be conducted in an appropriate high-pressure reactor by trained personnel.[5]

-

Sodium amide and sodium hydride are highly reactive and pyrophoric reagents that must be handled under an inert atmosphere. They react violently with water.

-

The Chichibabin reaction generates hydrogen gas, which is flammable. The reaction should be well-ventilated and conducted away from ignition sources.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when handling chemicals.

Conclusion

The synthesis of 2-amino-5-ethyl-6-methylpyridine via the Chichibabin reaction is a feasible process for researchers in organic and medicinal chemistry. By first synthesizing the 5-ethyl-2-methylpyridine precursor and then performing the amination reaction, a valuable substituted aminopyridine intermediate can be obtained. While specific quantitative data for the amination of this particular substrate is limited, the provided protocols for the precursor synthesis and a modern Chichibabin amination method offer a solid foundation for its successful synthesis. Careful attention to reaction conditions and safety precautions is paramount.

References

- 1. 5-Ethyl-2-methylpyridine - Wikipedia [en.wikipedia.org]

- 2. Chichibabin reaction - Wikipedia [en.wikipedia.org]

- 3. scientificupdate.com [scientificupdate.com]

- 4. grokipedia.com [grokipedia.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 7. 2-Amino-6-methylpyridine(1824-81-3) 1H NMR [m.chemicalbook.com]

Catalytic Synthesis of 2-Ethyl-5-methylpyridine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the catalytic synthesis of 2-Ethyl-5-methylpyridine (MEP), a key intermediate in the production of pharmaceuticals, vitamins (notably Niacin, Vitamin B3), and specialty polymers. The information is curated for professionals in research, development, and drug manufacturing.

Introduction

2-Ethyl-5-methylpyridine is primarily synthesized via the Chichibabin pyridine synthesis, which involves the condensation of aldehydes or ketones with ammonia or amines.[1] The most common industrial route utilizes the reaction of acetaldehyde or its trimer, paraldehyde, with ammonia in the presence of a catalyst.[2] Various catalytic systems have been developed to improve the yield, selectivity, and sustainability of this process. This document outlines several key catalytic methods, including liquid-phase synthesis with ammonium salts and heterogeneous catalysis using zeolites.

Comparative Data of Catalytic Systems

The following tables summarize quantitative data from various catalytic systems for the synthesis of 2-Ethyl-5-methylpyridine, allowing for easy comparison of reaction conditions and performance.

Table 1: Liquid-Phase Synthesis using Ammonium Salt Catalysts

| Catalyst | Starting Material | Temp. (°C) | Pressure (psig) | Molar Ratio (Ammonia/Aldehyde) | Reaction Time | Yield (%) | Reference |

| Ammonium Acetate | Paraldehyde | 230 | 800-3000 | ~2.8:1 | 1 hour | 50-53 | [3] |

| Ammonium Acetate | Acetaldehyde | 225 | 400-450 | 0.5-3.0 (salt/aldehyde) | 15 min (post-addition) | 80.8 | [4] |

| Ammonium Dibasic Phosphate | Acetaldehyde | 215 | 335-390 | 0.5-3.0 (salt/aldehyde) | 1 hour (post-addition) | Comparable to Ammonium Acetate | [4] |

| Ammonium Fluoride | Acetaldehyde | 180-270 | 190-670 | 0.5-3.0 (salt/aldehyde) | Not Specified | Not Specified | [4] |

Table 2: Heterogeneous Catalysis using Zeolites

| Catalyst | Starting Material | Temp. (°C) | Acetaldehyde:Ammonia Molar Ratio | Catalyst Loading (wt%) | Yield (%) | Selectivity (%) | Reference |

| H-Y Zeolite | Acetaldehyde | 150 | 1:3 | 10 | 58 | 91 | [5] |

| H-Y-mmm Zeolite* | Acetaldehyde | 150 | 1:3 | 10 | 63 | 93 | [5] |

| H-Ymmm Zeolite | Acetaldehyde | Not Specified | Not Specified | Not Specified | Not Specified | 87 | [6] |

*micro-meso-macroporous FAU-type zeolite

Experimental Protocols

Protocol 1: Liquid-Phase Synthesis using Ammonium Acetate Catalyst (Batch Process)

This protocol is adapted from a well-established procedure for the synthesis of 2-Ethyl-5-methylpyridine.[3]

Materials:

-

Paraldehyde (C₆H₁₂O₃)

-

28% Aqueous Ammonium Hydroxide (NH₄OH)

-

Ammonium Acetate (CH₃COONH₄)

-

Chloroform (CHCl₃)

-

Deionized Water

Equipment:

-

2-liter steel reaction vessel (autoclave) with mechanical stirring and temperature control

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus (including a 30-cm Fenske-type column)

-

Vacuum source

Procedure:

-

Reaction Setup: In the 2-liter steel reaction vessel, combine 267 g (296 mL, 4.38 moles) of 28% aqueous ammonium hydroxide, 207.5 g (209 mL, 1.57 moles) of paraldehyde, and 5.0 g (0.065 moles) of ammonium acetate.[3]

-

Reaction: Seal the reactor and begin continuous agitation. Heat the mixture to 230°C and maintain this temperature for 1 hour. The pressure will range from 800 to 3000 psi.[3]

-

Cooling and Separation: Allow the autoclave to cool to room temperature. Carefully vent any residual pressure and open the vessel. Transfer the reaction mixture to a separatory funnel. Two distinct layers will be present. Separate the layers.[3]

-

Extraction: To the non-aqueous layer, add 60 mL of chloroform. This may cause a small amount of water to separate; combine this with the aqueous layer. Extract the aqueous layer with three 50-mL portions of chloroform. Combine all chloroform extracts with the main non-aqueous portion.[3]

-

Purification:

-

Distill the combined chloroform solution at atmospheric pressure to remove the chloroform.

-

Assemble the fractional distillation apparatus with the Fenske column.

-

Perform fractional distillation under reduced pressure. Collect the forerun, which consists of water, unreacted paraldehyde, and α-picoline, at a boiling point of 40–60°C/17 mm.

-

Collect the product, 2-Ethyl-5-methylpyridine, at a boiling point of 65–66°C/17 mm. This should yield 72–76 g (50–53%) of the final product.[3]

-

Protocol 2: Continuous Flow Synthesis of 2-Ethyl-5-methylpyridine

This protocol outlines a general procedure for a continuous flow synthesis, which offers advantages in terms of safety, scalability, and process control.[4][7]

Materials:

-

Acetaldehyde

-

Aqueous solution of an ammonium salt (e.g., ammonium acetate or ammonium dibasic phosphate)

-

Organic solvent for extraction (e.g., benzene or toluene)

Equipment:

-

High-pressure pump for liquid feeds

-

Pressure reactor (e.g., a heated coil or packed bed reactor)

-

Back-pressure regulator

-

Heat exchanger for cooling

-

Liquid-liquid separator

-

Distillation apparatus

Procedure:

-

Feed Preparation: Prepare a solution of the ammonium salt catalyst in water (e.g., 0.5 to 3.0 moles of ammonium salt per mole of acetaldehyde to be reacted).[4] Prepare a separate feed of acetaldehyde.

-

Reaction:

-

Continuously pump the aqueous ammonium salt solution and acetaldehyde into the pressure reactor.

-

Maintain the reactor temperature between 180°C and 270°C and the pressure sufficient to keep the reaction mixture in the liquid phase (e.g., 190 to 670 psig).[4]

-